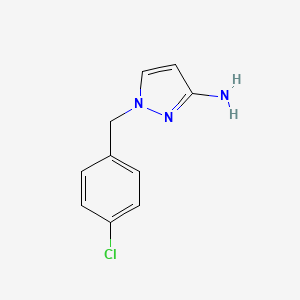

1-(4-chlorobenzyl)-1H-pyrazol-3-amine

Description

The Enduring Significance of the Pyrazole (B372694) Heterocycle in Pharmaceutical Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of pharmaceutical sciences and drug discovery. nih.govmdpi.com Its prevalence in a multitude of biologically active compounds underscores its importance as a "privileged scaffold" – a molecular framework that is capable of binding to a variety of biological targets.

A Historical Perspective on Pyrazole-Containing Pharmacophores

The history of pyrazole in medicine is rich and dates back to the late 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883. nih.gov One of the earliest pyrazole-based drugs to achieve widespread use was Antipyrine (phenazone), a non-steroidal anti-inflammatory drug (NSAID) and analgesic. This early success paved the way for the development of a plethora of other pyrazole-containing pharmaceuticals. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the synthetic versatility of this heterocyclic system long before its natural counterparts were fully appreciated. nih.gov

A Broad Spectrum of Biological Activities

The pyrazole nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide array of biological activities. mdpi.comnih.gov This broad spectrum of activity is a key reason for the sustained interest in this heterocyclic system. Researchers have successfully synthesized and evaluated pyrazole derivatives with a range of therapeutic applications, as detailed in the table below.

| Biological Activity | Examples of Investigated Pyrazole Derivatives |

| Anti-inflammatory | Derivatives of celecoxib (B62257), N-phenylpyrazoles mdpi.comnih.gov |

| Anticancer | Pyrazolo[3,4-d]pyrimidines, pyrazolo[4,3-e] nih.govvulcanchem.commdpi.comtriazolo[4,3-c]pyrimidines mdpi.com |

| Antimicrobial | Thiazolyl-pyrazoline, formazan-thiazole-pyrazole hybrids |

| Antiviral | Substituted pyrazole derivatives against Hepatitis A and Herpes Simplex Virus nih.gov |

| Antidiabetic | Benzo[d] nih.govmdpi.comvulcanchem.comtriazol-1-yl-pyrazole-based dihydro nih.govvulcanchem.commdpi.comtriazolo[4,3-a]pyrimidines mdpi.com |

| Anticonvulsant | N-aryl and N-heteroaryl pyrazole derivatives |

| Analgesic | Phenylhydrazone-substituted pyrazole-5-carbohydrazide derivatives |

1-(4-chlorobenzyl)-1H-pyrazol-3-amine: A Promising Scaffold for Molecular Exploration

Within the vast family of pyrazole derivatives, this compound has been identified as a molecule of interest for further scientific exploration. Its specific structural features suggest potential for unique biological interactions and provide a solid foundation for the design of novel analogs.

Structural Classification within the Aminopyrazole Family

This compound belongs to the aminopyrazole class of compounds. Aminopyrazoles are characterized by the presence of an amino group attached to the pyrazole ring. Depending on the position of this amino group, they are classified as 3-aminopyrazoles, 4-aminopyrazoles, or 5-aminopyrazoles. mdpi.com The title compound is, therefore, a 3-aminopyrazole (B16455) .

The key structural features of this compound are:

A 3-aminopyrazole core: This provides a key site for hydrogen bonding and further functionalization.

A benzyl (B1604629) group at the N1 position: This introduces a degree of lipophilicity and the potential for pi-stacking interactions with biological targets.

A 4-chloro substituent on the benzyl group: This electron-withdrawing group can influence the electronic properties of the entire molecule, potentially affecting its binding affinity and metabolic stability.

Rationale for Academic Investigation of this compound Analogs

The rationale for the academic investigation of analogs of this compound is multifactorial, stemming from the known biological activities of related compounds. The synthesis of N-substituted pyrazoles from primary amines is a well-established chemical transformation, allowing for the creation of diverse libraries of compounds for screening. nih.gov

The exploration of analogs is driven by the potential to discover novel therapeutic agents. For instance, various N-benzyl pyrazole derivatives have been investigated for their biological activities. The synthesis of N-benzyl-1-propyl-1H-pyrazol-3-amine highlights a synthetic route that could be adapted to produce a variety of N-substituted pyrazol-3-amines. vulcanchem.com Furthermore, the reductive amination of pyrazolyl amines with substituted benzaldehydes, as seen in the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, provides another avenue for creating diverse analogs. mdpi.com

The antileishmanial activity of certain pyrazole derivatives, where the presence of a chlorine group was found to be favorable, further supports the investigation of chloro-substituted analogs like this compound. nih.gov The broad spectrum of activities exhibited by pyrazole derivatives, including their use as antineoplastic agents, provides a strong impetus for the continued exploration of novel analogs based on this promising scaffold. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRKUAPJKJGTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350100 | |

| Record name | 1-(4-chlorobenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925154-93-4 | |

| Record name | 1-(4-chlorobenzyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the 1 4 Chlorobenzyl 1h Pyrazol 3 Amine Core and Its Structural Analogs

Strategies for Regioselective Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring with the desired substitution pattern is a critical step in the synthesis of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine. Regioselectivity is paramount to ensure the correct placement of the substituents on the heterocyclic core.

Cyclocondensation Reactions in the Synthesis of Aminopyrazoles

The most prevalent and versatile method for synthesizing aminopyrazoles is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine (B178648) derivative. chim.itbeilstein-journals.org For the synthesis of 3-aminopyrazoles, β-ketonitriles are the most common starting materials. beilstein-journals.org The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. beilstein-journals.org

To achieve the desired this compound structure, one primary approach involves the reaction of (4-chlorobenzyl)hydrazine (B1600100) with a suitable β-ketonitrile, such as 3-oxobutanenitrile (B1585553) (acetoacetonitrile). The regioselectivity of the cyclization with a substituted hydrazine like (4-chlorobenzyl)hydrazine is a key consideration. Generally, the reaction of alkylhydrazines with β-ketonitriles under neutral or thermodynamic conditions tends to favor the formation of 5-aminopyrazoles. However, kinetically controlled conditions, often employing a base like sodium ethoxide, can favor the formation of the 3-aminopyrazole (B16455) isomer. beilstein-journals.org This is attributed to the initial attack of the more nucleophilic substituted nitrogen of the alkylhydrazine on the keto group, followed by rapid cyclization. beilstein-journals.org

Another strategy involves the reaction of hydrazine with α,β-unsaturated nitriles that possess a leaving group at the β-position. chim.it For instance, the condensation of (4-chlorobenzyl)hydrazine with a reagent like 2-cyano-3-ethoxyacrylonitrile could potentially yield the target compound. The regiochemical outcome of such reactions can be influenced by the nature of the substituents and the reaction conditions. chim.it

Table 1: Examples of Cyclocondensation Reactions for Aminopyrazole Synthesis

| Hydrazine Derivative | β-Ketonitrile/Unsaturated Nitrile | Conditions | Product | Reference |

| Phenylhydrazine | 3-Methoxyacrylonitrile | EtONa, EtOH, Microwave | 1-Phenyl-1H-pyrazol-3-amine | chim.it |

| Methylhydrazine | 2-Chloroacrylonitrile | Microwave | 1-Methyl-1H-pyrazol-3-amine | chim.it |

| Hydrazine | Resin-supported β-ketonitriles | Reflux | 5-Aminopyrazoles | semanticscholar.org |

| Heteroarylhydrazines | α-Trifluoroacetylbenzyl cyanide | Refluxing ethanol | 5-Amino-1-heteroaryl-3-trifluoromethylpyrazoles | beilstein-journals.org |

Interactive Data Table: Cyclocondensation Reactions

Multicomponent Reaction Approaches to Pyrazole Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrazoles in a single step. nih.gov These reactions involve the combination of three or more starting materials in a one-pot procedure, avoiding the isolation of intermediates. nih.gov

For the synthesis of this compound and its analogs, a three-component reaction could be envisioned. For example, a reaction between an aldehyde, malononitrile, and a substituted hydrazine can lead to the formation of aminopyrazole derivatives. nih.gov In the context of the target molecule, this could involve the reaction of an appropriate aldehyde, malononitrile, and (4-chlorobenzyl)hydrazine. The regioselectivity of such MCRs can often be controlled by the judicious choice of catalysts and reaction conditions.

Another MCR approach involves the reaction of 5-aminopyrazoles with aldehydes and cyclic β-diketones, which has been shown to produce pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org While not directly yielding the target molecule, this highlights the versatility of aminopyrazoles as building blocks in MCRs for generating structural diversity.

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Solvent | Product Type | Reference |

| Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Taurine/Water | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

| Aromatic Aldehydes, Malononitrile, Phenylhydrazine | Grinding, Catalyst-free | Polysubstituted Aminopyrazoles | nih.gov |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate/Water | 1-H-Pyrazoles | orgsyn.org |

| 5-(4-substituted-benzylamino)pyrazoles, Cyclic-β-diketones, Formaldehyde | Microwave | Pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones | beilstein-journals.org |

Interactive Data Table: Multicomponent Reactions

Introduction of the 1-(4-chlorobenzyl) Substituent

The introduction of the 4-chlorobenzyl group at the N1 position of the pyrazole ring is a key step that can be achieved either during the ring formation or by post-functionalization of a pre-formed pyrazole core.

Alkylation and Arylation Techniques at the Pyrazole N1 Position

A common and direct method for introducing the 1-(4-chlorobenzyl) group is the N-alkylation of a pre-existing 3-aminopyrazole with a 4-chlorobenzyl halide, such as 4-chlorobenzyl chloride or bromide. The regioselectivity of this alkylation is a critical aspect, as pyrazoles have two nitrogen atoms that can potentially be alkylated. In the case of 3-aminopyrazole, the N1 and N2 positions are available for substitution. The outcome of the alkylation is often influenced by steric and electronic factors, as well as the reaction conditions (e.g., base, solvent). Generally, alkylation of asymmetrically substituted pyrazoles can lead to a mixture of regioisomers. However, in many cases, conditions can be optimized to favor the desired N1-alkylated product. For instance, the use of specific bases and solvents can direct the alkylation to the less sterically hindered nitrogen. figshare.com

Recent studies have shown that highly regioselective N1-alkylation of pyrazoles can be achieved through various methods, including catalyst-free Michael additions and strategic atom replacement from isothiazole (B42339) precursors. semanticscholar.orgnih.gov

Table 3: Conditions for N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |

| 3-Substituted Pyrazoles | Various Alkyl Halides | K2CO3 | DMSO | N1-Alkylated Pyrazoles | figshare.com |

| 1H-Pyrazoles | Michael Acceptors | Catalyst-free | - | N1-Alkylated Pyrazoles | semanticscholar.org |

| Isothiazoles | Alkylamines | - | - | N-Alkyl Pyrazoles | nih.gov |

| Primary Amines | Diethylketomalonate-derived oxaziridine | - | Toluene/DCM | N-Boc Hydrazines (precursors to N-alkyl pyrazoles) | organic-chemistry.org |

Interactive Data Table: N-Alkylation of Pyrazoles

Precursor Design for the 4-Chlorobenzyl Moiety

The synthesis of the target compound can also be approached by using a precursor that already contains the 4-chlorobenzyl moiety. The primary precursor in this strategy is (4-chlorobenzyl)hydrazine. This hydrazine derivative can be synthesized from 4-chloroaniline (B138754) through a diazotization reaction followed by reduction. rasayanjournal.co.ingoogle.compatsnap.com The resulting (4-chlorobenzyl)hydrazine can then be used in cyclocondensation reactions with various 1,3-dielectrophiles to form the desired 1-(4-chlorobenzyl)pyrazole core. beilstein-journals.orgbeilstein-journals.org

Another key precursor is 4-chlorobenzyl chloride, which is used as the alkylating agent in the post-functionalization approach. It can be prepared from p-chlorotoluene through free-radical chlorination initiated by UV light. researchgate.net

Methodologies for Installing the 3-Amino Functionality

The introduction of the amino group at the C3 position of the pyrazole ring is most commonly achieved during the pyrazole ring formation itself. As discussed in Section 2.1.1, the use of β-ketonitriles as starting materials in cyclocondensation reactions with hydrazines directly yields aminopyrazoles. beilstein-journals.org The nitrile group of the precursor serves as the source of the amino group in the final pyrazole product.

Alternative methods for introducing an amino group onto a pre-formed pyrazole ring are less common but can be considered. These might involve:

Nitration followed by reduction: Nitration of the 1-(4-chlorobenzyl)pyrazole at the 3-position, followed by reduction of the nitro group to an amino group. The regioselectivity of the nitration step would be a critical challenge to overcome.

From a 3-halo-pyrazole: Nucleophilic aromatic substitution of a halogen (e.g., bromine or chlorine) at the 3-position of a 1-(4-chlorobenzyl)pyrazole with an amino source, such as ammonia (B1221849) or a protected amine, under transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig amination).

Rearrangement reactions: Certain heterocyclic rearrangements, for instance from isoxazole (B147169) precursors, can lead to the formation of aminopyrazoles. chim.it

Direct Amination Reactions of Pyrazole Scaffolds

The introduction of an amino group directly onto a pre-formed pyrazole ring is a key strategy for synthesizing aminopyrazoles. Aminopyrazoles are valuable not only as bioactive molecules themselves but also as synthetic intermediates for further functionalization. nih.gov

One prominent method involves electrophilic amination. For instance, primary aliphatic and aromatic amines can be converted into N-substituted pyrazoles in a one-pot reaction. organic-chemistry.orgacs.org This transformation can utilize commercially available amination reagents, offering a practical advantage over methods that require the synthesis of difficult-to-handle hydrazine derivatives. acs.org An example is the reaction of primary amines with a 1,3-diketone and an electrophilic amination reagent like O-(4-nitrobenzoyl)hydroxylamine in a solvent such as DMF. acs.org This approach circumvents the need for a large excess of the amine, which is often required in traditional hydrazine syntheses. nih.gov

Another sophisticated approach is the oxaziridine-mediated amination of primary amines to produce N-Boc protected hydrazines. organic-chemistry.org These protected hydrazines are stable intermediates that can then react with 1,3-diketones to form pyrazoles. This metal-free method is efficient and allows for the synthesis of 1,3,5-trisubstituted pyrazoles in a clean, one-pot process, making it suitable for creating libraries of compounds for screening purposes. organic-chemistry.org

The general strategies for pyrazole synthesis often involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.gov Direct N-alkylation of pyrazoles is also a significant method for producing derivatives with high regioselectivity under optimized conditions. nih.gov

| Primary Amine | Diketone | Amination Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenylethan-1-amine | 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | 3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole | 38% | acs.org |

| 1-Adamantylamine | 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | 1-Adamantan-1-yl-3,5-dimethyl-1H-pyrazole | 42% | acs.org |

| Dodecylamine | 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | 1-Dodecyl-3,5-dimethyl-1H-pyrazole | 33% | acs.org |

Reduction of Nitro- or Cyano-Substituted Pyrazoles to Amines

A common and effective pathway to aminopyrazoles involves the chemical reduction of a corresponding nitro- or cyano-substituted pyrazole precursor. This two-step approach—nitration/cyanation followed by reduction—is a cornerstone of heterocyclic synthesis.

The synthesis of nitropyrazoles can be achieved through various methods, such as the nitration of a pyrazole ring using agents like nitric acid in sulfuric acid or acetic anhydride. nih.gov Once the nitro group is in place, for instance at the C3 position of a 1-(4-chlorobenzyl)pyrazole intermediate, it can be reduced to the target 3-amino group. Standard reduction conditions, such as catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., SnCl2/HCl), are typically employed for this transformation. The reduction of nitropyrazoles has been documented as a method to produce the corresponding aminopyrazoles. researchgate.netucm.es For example, the reduction of various isomeric C-mononitropyrazoles has been shown to yield the respective aminopyrazoles. researchgate.net

Similarly, a cyano group can serve as a precursor to an amino group, typically through reduction. The synthesis of 3-amino-1H-pyrazole-4-carbonitriles demonstrates the use of a cyano group as a key functional handle on the pyrazole scaffold. mdpi.com These carbonitrile derivatives can be synthesized by reacting aroylacetonitriles with trichloroacetonitrile, followed by cyclization with hydrazine. mdpi.com The resulting aminopyrazole carbonitriles are valuable precursors for further synthetic manipulations. mdpi.com

| Precursor | Reaction | Product | Key Feature | Reference |

|---|---|---|---|---|

| Nitropyrazoles | Reduction | Aminopyrazoles | Reduction of nitro group gives the respective amine. | researchgate.net |

| 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles | Synthesis from aroylacetonitriles and hydrazine | Aminopyrazole carbonitriles | Provides a scaffold with both an amino and a cyano group for further diversification. | mdpi.com |

| 1-Nitropyrazole | Reduction | 1-Aminopyrazole | Direct conversion of a nitrated pyrazole to its amino form. | ucm.es |

Synthesis of Diversified Structural Analogs for Comprehensive Exploration

To fully explore the chemical space around the this compound core, methodologies for synthesizing a wide range of structural analogs are essential. This involves modifying both the benzyl (B1604629) substituent and the pyrazole ring itself.

Systematic modification of the benzyl moiety is a critical strategy for probing how changes in electronics and sterics affect biological activity. This can be achieved by using different substituted benzylhydrazines in the initial pyrazole synthesis.

A regiocontrolled methodology allows for the synthesis of 1-substituted pyrazoles by reacting 1,3-dicarbonyl compounds with various arylhydrazine hydrochlorides. acs.org This approach has been used to prepare analogs with different substituents on the phenyl ring, such as 2-fluoro and 4-nitro groups, resulting in varied yields. acs.org For example, using a 2-fluorophenylhydrazine (B1330851) gave a yield of 86%, while a 4-nitrophenylhydrazine (B89600) resulted in a 37% yield under similar conditions. acs.org

The synthesis of N-benzyl-1H-pyrazol-3-amine analogs is a known strategy for creating libraries of related compounds. molport.com Furthermore, methods like one-pot reductive amination have been employed to synthesize N-benzyl pyrazole amines with different substitution patterns, such as the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This highlights the feasibility of introducing various functional groups onto the benzyl ring.

Introducing substituents onto the pyrazole ring at positions C4 and C5 is another key diversification strategy. The Vilsmeier-Haack reaction is a powerful tool for this purpose, enabling the formylation of the pyrazole ring, typically at the C4 position. For instance, hydrazones can be cyclized using a Vilsmeier-Haack reagent (POCl₃/DMF) to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.govsemanticscholar.org These aldehyde-functionalized pyrazoles are versatile intermediates for further reactions. nih.gov

Research has also focused on synthesizing pyrazoles with more complex functional groups. A series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has been synthesized, demonstrating substitution at both the C3 (carboxylic acid derivative) and C4 (hydroxyl group) positions. nih.govresearchgate.net Similarly, the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles introduces both a carbonitrile at C4 and a variable substituent at C5, providing a highly functionalized scaffold for creating diverse pyrazolo[1,5-a]pyrimidines. mdpi.com

| Reaction/Method | Position(s) Functionalized | Introduced Group(s) | Example Product Class | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | C4 | -CHO (Carbaldehyde) | 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes | nih.govsemanticscholar.org |

| Multi-step synthesis | C3, C4 | -C(O)NHNH₂, -OH | 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazides | nih.govresearchgate.net |

| Cyclization with functionalized precursors | C4, C5 | -CN, Aryl/Alkyl | 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles | mdpi.com |

Green Chemistry Approaches in Aminopyrazole Synthesis (e.g., solvent-free methods, microwave assistance)

Modern synthetic chemistry increasingly emphasizes green and sustainable methods that reduce waste, energy consumption, and the use of hazardous materials. nih.govacademie-sciences.fr The synthesis of pyrazoles has benefited significantly from these approaches, particularly through the use of microwave irradiation and solvent-free reaction conditions.

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govscielo.br This technique rapidly heats reaction mixtures, often leading to cleaner reactions and easier purification. nih.gov For example, the cyclocondensation reaction to form pyrazoles from 1,3-dicarbonyl compounds and hydrazines can be performed efficiently under microwave irradiation. scielo.brresearchgate.net

Solvent-free reactions represent a significant step towards greener chemistry by eliminating the environmental and economic costs associated with organic solvents. nih.govacademie-sciences.fr These reactions, often conducted by grinding reactants together or heating a neat mixture, can be particularly effective when combined with microwave irradiation. academie-sciences.frgsconlinepress.com The synthesis of pyrazole derivatives has been successfully achieved under solvent-free, microwave-assisted conditions, offering competitive yields in a fraction of the time required by traditional methods. nih.govscielo.br For instance, a one-pot, solvent-free condensation/reduction sequence has been reported for the synthesis of an N-benzyl-substituted pyrazol-5-amine. mdpi.com These green methods are well-suited for high-throughput synthesis and the creation of compound libraries for drug discovery. nih.gov

| Green Technique | Key Advantages | Application in Pyrazole Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAOS) | Rapid heating, reduced reaction times, improved yields, increased selectivity. | Cyclocondensation reactions, synthesis of pyranopyrazoles and other derivatives. | nih.govscielo.brgsconlinepress.com |

| Solvent-Free Reactions | Environmentally friendly, reduced waste, lower cost, simplified workup. | Ring-opening reactions, cyclocondensation, one-pot multi-step syntheses. | mdpi.comnih.govacademie-sciences.fr |

| MAOS + Solvent-Free | Synergistic benefits of both techniques, highly efficient and clean procedures. | Efficient synthesis of pyrazole and imidazole (B134444) derivatives with competitive yields. | nih.govscielo.br |

Comprehensive Analysis of Biological Activities and Pharmacological Potential of 1 4 Chlorobenzyl 1h Pyrazol 3 Amine Analogs

Antimicrobial Activity Profile

Pyrazole (B372694) derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens, including bacteria, fungi, and mycobacteria. tandfonline.com The versatility of the pyrazole scaffold allows for structural modifications that enhance potency and target different microbial metabolic pathways. nih.govnih.gov

Analogs of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine have shown considerable promise as antibacterial agents, with various derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has demonstrated that specific substitutions on the pyrazole ring are key to their antibacterial potency. For instance, hydrazide derivatives of pyrazole have been reported to be effective inhibitors of both Gram-positive and Gram-negative bacterial growth. nih.gov

Imidazo-pyridine substituted pyrazole derivatives have been identified as potent broad-spectrum antibacterial agents, with efficacy surpassing that of ciprofloxacin (B1669076) against certain strains. nih.gov One such derivative was particularly potent against Gram-negative strains like E. coli, K. pneumoniae, P. aeruginosa, and Salmonella typhimurium, with minimum bactericidal concentration (MBC) values below 1 μg/mL. nih.gov Similarly, a series of pyrazole-4-carboxamide derivatives showed good antibacterial activity; compound 5i was potent against Gram-positive pathogens, while compound 5k was effective against Gram-negative strains. japsonline.com

The introduction of a nitrophenyl group can also confer significant antibacterial properties. N-(3-Nitrophenylpyrazole) curcumin, a pyrazole derivative of curcumin, exhibited a twenty-fold higher potency against S. aureus (MIC: 10 μg/mL) compared to its unsubstituted phenylpyrazole counterpart. benthamdirect.com Another derivative, N-(2-Fluorophenylpyrazole) curcumin, showed fivefold greater potency against E. coli (MIC: 50 μg/mL). benthamdirect.com These findings underscore the importance of electron-withdrawing groups for enhancing antibacterial effects. benthamdirect.com

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Identifier | Target Organism | Strain Type | Activity (MIC/MBC) | Reference |

|---|---|---|---|---|

| 18 (Imidazo-pyridine substituted pyrazole) | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | Gram-Negative | <1 μg/mL (MBC) | nih.gov |

| 11 (Hydrazide derivative of pyrazole) | S. aureus, Klebsiella planticola | Gram-Positive/Negative | 1.9/7.8 μg/mL (MIC/MBC) | nih.gov |

| Thiazolidinone-clubbed pyrazole | E. coli | Gram-Negative | 16 μg/mL (MIC) | nih.gov |

| 5i (Pyrazole-4-carboxamide) | Gram-Positive Pathogens | Gram-Positive | Potent Activity | japsonline.com |

| 5k (Pyrazole-4-carboxamide) | Gram-Negative Pathogens | Gram-Negative | Potent Activity | japsonline.com |

| N-(3-Nitrophenylpyrazole) curcumin | S. aureus | Gram-Positive | 10 μg/mL (MIC) | benthamdirect.com |

| N-(2-Fluorophenylpyrazole) curcumin | E. coli | Gram-Negative | 50 μg/mL (MIC) | benthamdirect.com |

The development of novel fungicides is critical for both agriculture and medicine, and pyrazole derivatives have shown significant potential in this area. nih.govuctm.edu A variety of pyrazole analogs have been synthesized and tested against pathogenic fungi, demonstrating a range of efficacies. mdpi.comnih.gov

A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov While several pyrazole carboxamides exhibited moderate activity, the isoxazolol pyrazole carboxylate 7ai displayed strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov

In another study, pyrazole-5-sulfonamide derivatives were designed as environmentally friendly antifungal agents. acs.org Compound C22 from this series showed significant broad-spectrum activity against Valsa mali, Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, and Trichoderma viride, with EC50 values ranging from 0.45 to 3.06 mg/L. acs.org Similarly, novel pyrazole-4-carboxamide derivatives containing an ether group were developed as potential succinate (B1194679) dehydrogenase inhibitors. acs.org Compounds 7d and 12b from this series showed outstanding activity against R. solani, with an EC50 value of 0.046 μg/mL, far exceeding the efficacy of commercial fungicides boscalid (B143098) and fluxapyroxad. acs.org

Research into pyrazole derivatives bearing a tetrazole ring also yielded promising results, with some compounds showing potent activity against Candida albicans at MIC values ranging from 0.80 to 12.50 µg/mL, lower than the standard drug fluconazole. tandfonline.com

Table 2: Antifungal Efficacy of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Identifier | Target Fungus | Efficacy (EC50 / MIC) | Reference |

|---|---|---|---|

| 7ai (Isoxazolol pyrazole carboxylate) | R. solani | 0.37 μg/mL (EC50) | nih.gov |

| 7ai (Isoxazolol pyrazole carboxylate) | A. porri | 2.24 μg/mL (EC50) | nih.gov |

| 7ai (Isoxazolol pyrazole carboxylate) | M. coronaria | 3.21 μg/mL (EC50) | nih.gov |

| C22 (Pyrazole-5-sulfonamide) | V. mali | 0.45 mg/L (EC50) | acs.org |

| C22 (Pyrazole-5-sulfonamide) | S. sclerotiorum | 0.49 mg/L (EC50) | acs.org |

| C22 (Pyrazole-5-sulfonamide) | B. cinerea | 0.57 mg/L (EC50) | acs.org |

| 7d (Pyrazole-4-carboxamide) | R. solani | 0.046 μg/mL (EC50) | acs.org |

| 12b (Pyrazole-4-carboxamide) | R. solani | 0.046 μg/mL (EC50) | acs.org |

| 1v (Pyrazole analogue with OCF3) | F. graminearum | 0.0530 μM (EC50) | nih.gov |

| 3a, 8a, 8b, 9b (Pyrazole derivatives) | C. albicans | 0.80–12.50 µg/mL (MIC) | tandfonline.com |

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. bohrium.comnih.gov Pyrazole-containing compounds have been identified as a promising source of novel anti-TB drugs. bohrium.comnih.gov

A study involving 49 five-membered heterocyclic compounds found that 1,3,5-trisubstituted pyrazoles exhibited minimum inhibitory concentration (MIC) values in the low micromolar range against Mycobacterium tuberculosis (Mtb) with low cytotoxicity. nih.gov Another investigation of pyrazole-4-carboxamide derivatives revealed that compounds 5a , 5i , and 5j had potent activity against the M. tuberculosis H37Rv strain. japsonline.com

Further research on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids showed excellent antitubercular activity. acs.org Compounds 9k and 9o were particularly potent against M. tuberculosis, with an MIC of 12.5 μg/mL and inhibition rates of 98% and 99%, respectively. acs.org This was more effective than the standard drug rifampicin (B610482) (MIC = 40 μg/mL). acs.org Similarly, a series of sulfonamide-based pyrazole-clubbed pyrazoline derivatives were synthesized and tested against the Mtb H37Rv strain, with several compounds identified as highly potent. acs.org

A high-throughput screening identified NSC 18725 as a potent pyrazole derivative with an MIC99 value of 0.3125 μM against both fast and slow-growing mycobacteria. nih.gov Imidazole (B134444) and triazole diarylpyrazole derivatives have also been evaluated, with the imidazole 11f showing an MIC90 of 3.95 μg/mL and the triazole 12b showing an MIC90 of 4.35 μg/mL against Mtb H37Rv. rsc.org

**Table 3: Antitubercular Activity of Selected Pyrazole Derivatives Against M. tuberculosis*** *This table is interactive. You can sort and filter the data.

| Compound Identifier | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| NSC 18725 | Fast and slow-growing mycobacteria | 0.3125 μM (MIC99) | nih.gov |

| 11f (Imidazole diarylpyrazole) | H37Rv | 3.95 μg/mL (MIC90) | rsc.org |

| 12b (Triazole diarylpyrazole) | H37Rv | 4.35 μg/mL (MIC90) | rsc.org |

| 9k (Pyrazolylpyrazoline hybrid) | H37Rv | 12.5 μg/mL | acs.org |

| 9o (Pyrazolylpyrazoline hybrid) | H37Rv | 12.5 μg/mL | acs.org |

| 9l (Pyrazolylpyrazoline hybrid) | H37Rv | 25 μg/mL | acs.org |

| 9p (Pyrazolylpyrazoline hybrid) | H37Rv | 25 μg/mL | acs.org |

| 5a, 5i, 5j (Pyrazole-4-carboxamide) | H37Rv | Potent Activity | japsonline.com |

Anticancer and Cytotoxic Potential in Cellular Models

The pyrazole scaffold is a key component in a number of clinical anticancer drugs, and ongoing research continues to explore new derivatives for their cytotoxic potential against various cancers. nih.govnih.gov These compounds exert their effects through multiple mechanisms, including the inhibition of critical enzymes and the induction of programmed cell death. nih.govrsc.org

Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against a wide range of human cancer cell lines. nih.gov For example, a series of pyrazole benzothiazole (B30560) hybrids demonstrated potent activity against colon (HT29), prostate (PC3), lung (A549), and central nervous system (U87MG) cancer cells, with compound 25 showing IC50 values between 3.17 and 6.77 µM. nih.gov Another study found that pyrazole derivatives linked to an indole (B1671886) moiety, compounds 33 and 34 , displayed potent cytotoxicity against colon (HCT116), breast (MCF7), and lung (A549) cancer cell lines, with IC50 values under 23.7 µM, which was more effective than the standard drug doxorubicin (B1662922) in some cases. nih.gov

A pyrazole derivative, identified as compound 1 , effectively inhibited cell growth in breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines with IC50 values of 17.8, 4.4, and 4.2 μM, respectively. nih.gov The activity against HepG2 and HCT-116 was comparable to doxorubicin. nih.gov Pyrazole derivatives have also shown particular efficacy against lung cancer cell line A549. srrjournals.com Furthermore, pyrazole-isoxazole and pyrazole-1,2,3-triazole hybrid compounds have been evaluated for their cytotoxic activity against various human cancer cells. ijnrd.org

Table 4: In Vitro Cytotoxicity of Selected Pyrazole Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Identifier | Cancer Cell Line | Cancer Type | Cytotoxicity (IC50) | Reference |

|---|---|---|---|---|

| 25 (Pyrazole benzothiazole hybrid) | HT29 | Colon | 3.17 - 6.77 µM | nih.gov |

| 25 (Pyrazole benzothiazole hybrid) | PC3 | Prostate | 3.17 - 6.77 µM | nih.gov |

| 25 (pyrazole benzothiazole hybrid) | A549 | Lung | 3.17 - 6.77 µM | nih.gov |

| 33 (Indole-linked pyrazole) | HCT116, MCF7, HepG2, A549 | Colon, Breast, Liver, Lung | < 23.7 µM | nih.gov |

| 34 (Indole-linked pyrazole) | HCT116, MCF7, HepG2, A549 | Colon, Breast, Liver, Lung | < 23.7 µM | nih.gov |

| 37 (Isolongifolanone derivative) | MCF7 | Breast | 5.21 µM | nih.gov |

| 1 (Pyrazolyl analogue) | HCT-116 | Colon | 4.2 µM | nih.gov |

| 1 (Pyrazolyl analogue) | HepG2 | Liver | 4.4 µM | nih.gov |

| 1 (Pyrazolyl analogue) | MCF-7 | Breast | 17.8 µM | nih.gov |

| L2 (Pyrazole compound) | CFPAC-1 | Pancreatic | 61.7 µM | acs.org |

| L3 (pyrazole compound) | MCF-7 | Breast | 81.48 µM | acs.org |

| 7 (Pyrazole derivative) | A549, Hela, HepG2, MCF7 | Lung, Cervical, Liver, Breast | 0.15–0.33 µM | mdpi.com |

A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle in cancer cells. mdpi.comnih.gov

One study focused on a pyrazole derivative, 3f , in triple-negative breast cancer cells (MDA-MB-468). nih.govresearchgate.net This compound was found to induce apoptosis, which was associated with an increase in reactive oxygen species (ROS) and elevated caspase 3 activity. nih.govresearchgate.net Treatment with compound 3f at a concentration of 14.97 μM also caused the cells to arrest in the S phase of the cell cycle. nih.govresearchgate.net

Another novel pyrazole derivative, PTA-1 , was shown to induce apoptosis at low micromolar concentrations in MDA-MB-231 breast cancer cells. mdpi.com This was confirmed by the externalization of phosphatidylserine (B164497) and the activation of caspases-3/7. mdpi.com Furthermore, PTA-1 was found to disrupt the microtubule organization and inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. mdpi.commdpi.com Several other pyrazole derivatives have been shown to bind to the colchicine (B1669291) site on tubulin, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis. mdpi.com

In colon cancer cells (HCT-116), certain pyrazole derivatives were found to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest in the G1 phase and promoting apoptosis. rsc.org Mechanistic studies of compound 37 revealed that it induced apoptosis by activating caspase-3 and PARP, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic protein BAX and the tumor suppressor p53. nih.gov

Table 5: Mechanisms of Anticancer Action for Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Identifier | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| 3f | MDA-MB-468 | Induces S phase arrest, elevates ROS, increases caspase 3 activity | nih.govresearchgate.net |

| PTA-1 | MDA-MB-231 | Induces G2/M arrest, activates caspase-3/7, inhibits tubulin polymerization | mdpi.com |

| 37 | MCF7 | Activates caspase-3/PARP, downregulates Bcl-2, upregulates BAX/p53 | nih.gov |

| 27 | Breast Cancer | Promotes pre-G1 apoptosis, inhibits G2/M phase, activates caspase-3 | mdpi.com |

| 4 | HCT-116 | Induces G1 phase arrest, promotes apoptosis, inhibits CDK2 | rsc.org |

| 7 | A549, Hela, HepG2, MCF7 | Induces G2/M arrest, induces apoptosis, inhibits tubulin assembly | mdpi.com |

Modulatory Effects on Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a significant challenge in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.govresearchgate.net These transport proteins, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), actively efflux a wide range of cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. nih.govmdpi.com One strategy to combat MDR is the use of chemosensitizers, which are inhibitors of these ABC transporters, in combination with anticancer drugs. nih.govnih.gov

The development of modulators for ABC transporters is an active area of research, with many studies focusing on natural products and synthetic heterocyclic compounds. mdpi.comresearchgate.net The pyrazole scaffold, as a prominent five-membered heterocyclic ring system, is a key pharmacophore in medicinal chemistry. nih.gov While specific studies on the modulatory effects of this compound on MDR mechanisms are not extensively documented in the reviewed literature, the broad biological activities of pyrazole derivatives suggest their potential as a structural backbone for designing novel ABC transporter modulators. The exploration of various heterocyclic scaffolds for their potential to reverse MDR is a promising avenue in cancer therapy. mdpi.com

Anti-inflammatory Efficacy and Associated Pathways

The pyrazole nucleus is a well-established scaffold in the development of anti-inflammatory agents. researchgate.netijpsjournal.comsciencescholar.us Pyrazole derivatives are recognized for their significant anti-inflammatory properties, which has led to the development of numerous compounds with this therapeutic aim. nih.govresearchgate.net The anti-inflammatory effects of these analogs are often linked to their ability to modulate key pathways involved in the inflammatory response, such as the inhibition of pro-inflammatory enzymes and the suppression of inflammatory mediators. ijpsjournal.comresearchgate.net The versatility of the pyrazole ring allows for structural modifications that can enhance potency and selectivity, making it a privileged structure in the design of new anti-inflammatory drugs. ijpsjournal.comcapes.gov.br

Inhibition of Pro-inflammatory Mediators and Enzymes (e.g., Cyclooxygenase enzymes)

A primary mechanism underlying the anti-inflammatory activity of many pyrazole analogs is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov While COX-1 is involved in homeostatic functions, COX-2 is inducibly expressed at sites of inflammation. nih.gov Consequently, the selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov

Numerous pyrazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov For instance, celecoxib (B62257), a well-known anti-inflammatory drug, features a pyrazole core and exhibits selectivity for COX-2. ijpsjournal.comnih.gov Research has shown that substitutions on the pyrazole ring system can significantly influence COX-2 inhibitory potency and selectivity. nih.gov For example, new pyrazole–pyridazine hybrids have been developed that show potent COX-2 inhibitory activity, with compounds 5f and 6f exhibiting IC₅₀ values of 1.50 µM and 1.15 µM, respectively, which are more potent than celecoxib (IC₅₀ = 2.16 µM) in the same study. nih.gov Another study reported a 1,5-diaryl pyrazole derivative, compound 33 , with a COX-2 inhibition IC₅₀ of 2.52 µM. nih.gov

| Compound | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|

| Celecoxib | 2.16 | nih.gov |

| Compound 5f (pyrazole-pyridazine hybrid) | 1.50 | nih.gov |

| Compound 6f (pyrazole-pyridazine hybrid) | 1.15 | nih.gov |

| Compound 33 (1,5-diaryl pyrazole) | 2.52 | nih.gov |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative 149 | 0.01 | mdpi.com |

Evaluation of Other Significant Pharmacological Properties

Beyond their anti-inflammatory effects, pyrazole analogs exhibit a wide array of other pharmacological activities, which are detailed in the following subsections.

Antiviral Activities

The pyrazole scaffold is a key component in a variety of compounds with significant antiviral properties against a broad spectrum of both RNA and DNA viruses. researchgate.netnih.gov Research has demonstrated the efficacy of pyrazole derivatives against several viral families.

Specifically, pyrazole derivatives have shown promising activity against coronaviruses. rsc.orgnih.gov Hydroxyquinoline-pyrazole candidates have been investigated as antiviral agents against SARS-CoV-2, MERS-CoV, and HCoV-229E, demonstrating their potential as selective antiviral compounds. rsc.org In one study, pyranopyrazole compound 18 showed a high selectivity index against human coronavirus 229E. nih.gov

Furthermore, pyrazole analogs have been identified as inhibitors of viruses in the Flaviviridae family. A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and found to interfere with the replication of Yellow Fever Virus (YFV). frontiersin.org Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antiviral activity, with some compounds showing the ability to reduce viral plaques of Herpes simplex type-1 (HSV-1), a DNA virus. nih.gov Additionally, pyrazole derivatives have been synthesized and tested against Newcastle disease virus (NDV), where some analogs provided significant protection. nih.govnih.gov

Enzyme Inhibitory Effects (e.g., p38 MAPK, Akt Kinases, Carbonic Anhydrase)

The structural versatility of the pyrazole nucleus makes it a valuable pharmacophore for the design of inhibitors targeting various enzymes implicated in disease.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition: A series of N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. nih.govcolumbia.edu These compounds bind to a distinct site on the kinase, stabilizing a conformation that is incompatible with ATP binding. nih.govcolumbia.edu The clinical candidate BIRB 796 (Doramapimod) emerged from this class of compounds for the treatment of inflammatory diseases. nih.govresearchgate.net Another study reported pyrazole derivatives that inhibited lipopolysaccharide-stimulated TNF-alpha production, a process mediated by p38 MAP kinase, with one compound showing an IC₅₀ value of 1.78 µM. bioworld.com

Akt Kinase Inhibition: The pyrazole ring is a critical component in the structure of several protein kinase inhibitors, including those targeting the Akt (Protein Kinase B) signaling pathway, which is fundamental in cell growth and survival. mdpi.comnih.gov Afuresertib, an ATP-competitive inhibitor of all three Akt isoforms, contains a pyrazole moiety that forms a crucial hydrogen bond with the kinase's hinge region. nih.gov It demonstrates high potency, particularly against Akt1 with an IC₅₀ of 0.02 nM. nih.gov Other pyrazole-containing compounds have also been developed as potential PI3K/Akt pathway inhibitors. mdpi.comresearchgate.net

Carbonic Anhydrase Inhibition: Pyrazole derivatives have shown significant potential as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes associated with various diseases like glaucoma and cancer. nih.govtandfonline.comrsc.org Numerous pyrazole-based compounds have been synthesized and found to exhibit potent inhibitory effects against different human (h) CA isoforms. For example, a series of pyrazole-based benzene (B151609) sulfonamides were evaluated, and compound 4g was found to be a potent inhibitor of hCAXII with an IC₅₀ of 0.12 µM, while compound 4j inhibited hCAIX with an IC₅₀ of 0.15 µM. rsc.org Another study reported pyrazole derivatives with Kᵢ values in the low nanomolar range for hCA I and hCA II. tandfonline.comtandfonline.com

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| N-pyrazole, N'-aryl urea | p38 MAP Kinase | IC₅₀ = 1.78 µM | bioworld.com |

| Afuresertib | Akt1 | IC₅₀ = 0.02 nM | nih.gov |

| Compound 4g (pyrazole-benzene sulfonamide) | hCAXII | IC₅₀ = 0.12 µM | rsc.org |

| Compound 4j (pyrazole-benzene sulfonamide) | hCAIX | IC₅₀ = 0.15 µM | rsc.org |

| Pyrazole derivative | hCA I | Kᵢ = 5.13–16.9 nM | tandfonline.com |

| Pyrazole derivative | hCA II | Kᵢ = 11.77–67.39 nM | tandfonline.com |

Neurological and Central Nervous System Activities

The pyrazole scaffold and its reduced form, pyrazoline, are being actively investigated for their therapeutic potential in treating neurological and central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govnih.goveurekaselect.com The neuroprotective effects of these compounds are often attributed to their ability to inhibit key enzymes and pathological processes involved in these diseases. nih.govacs.org

One of the primary targets for pyrazoline derivatives in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. eurekaselect.comnih.govacs.org For instance, a series of thiazolyl-pyrazoline analogs demonstrated promising AChE inhibitory activity, with IC₅₀ values ranging from 14.37 to 17.96 nM. nih.govacs.org Other pyrazole-based compounds have shown neuroprotective effects by reducing the production of amyloid-beta plaques and protecting neurons from oxidative stress, which are key pathological hallmarks of Alzheimer's disease. eurekaselect.com Additionally, some pyrazole and pyrazolo[3,4-d]pyridazine derivatives have exhibited neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neuroblastoma cell death, a model relevant to Parkinson's disease research. researchgate.net The ability of the pyrazole heterocycle to act as both a hydrogen-bond donor and acceptor allows it to interact effectively with biological targets within the CNS. nih.gov

Antioxidant Properties

The pyrazole scaffold is a significant pharmacophore in the development of novel antioxidant agents, with numerous studies highlighting its potential to mitigate oxidative stress. researchgate.net The core structure of pyrazole is considered a promising foundation for designing compounds that can effectively scavenge free radicals and protect against oxidative damage, which is implicated in a variety of diseases. researchgate.netresearchgate.net Research into pyrazole derivatives has revealed that their antioxidant capacity can be significantly influenced by the nature and position of substituents on the pyrazole ring. researchgate.net

Derivatives of pyrazole have been a focus of medicinal chemistry research due to their wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. researchgate.netnih.gov Among these, their role as antioxidants is particularly noteworthy. One of the most well-known pyrazole-based antioxidants is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a clinically used drug that acts as a powerful free-radical scavenger and neuroprotectant. researchgate.net The success of Edaravone has spurred further investigation into other pyrazole analogs to discover new and more potent antioxidant compounds. researchgate.net

Detailed Research Findings

Scientific investigations into various analogs of this compound have demonstrated significant antioxidant potential, often evaluated through in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

In one study, a series of pyrazole-based sulfonamides were synthesized and evaluated for their antioxidant capabilities. nih.gov The research found that compounds featuring a chloro substitution, in conjunction with other moieties like acetamide (B32628) and quinoline (B57606) rings, displayed notable activity. For instance, a specific sulfonamide derivative (Compound 4e in the study) demonstrated excellent free radical scavenging activity of 92.64% when tested using the DPPH assay, a result that was comparable to the standard antioxidant, ascorbic acid, which showed 96.69% activity under the same conditions. nih.gov This suggests that the presence of a chlorine atom, similar to that in the parent compound this compound, can contribute positively to the antioxidant profile of the molecule. nih.gov

Another area of research has focused on thienyl-pyrazole derivatives. nih.gov A study involving the synthesis of novel 2-pyrazoline (B94618) derivatives through the annulation of chalcones and phenylhydrazines identified several compounds with potent radical scavenging abilities. Specifically, compounds 5g and 5h from this series exhibited exceptional scavenging activity against both DPPH and hydroxyl radicals, with their performance being comparable or superior to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov The structure-activity relationship analysis indicated that specific substitutions on the phenyl rings attached to the pyrazole core were crucial for this high level of activity. nih.gov

Furthermore, research on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has also contributed to understanding the antioxidant potential of this class. nih.gov Chalcone derivatives of these pyrazoles were synthesized and tested for their ability to scavenge DPPH radicals. The results showed that these compounds possess good antioxidant activity, which was quantified by determining their IC₅₀ values (the concentration of the compound required to scavenge 50% of the DPPH radicals). nih.gov

The introduction of amino and hydroxyl groups onto the pyrazole nucleus has been identified as a key strategy for enhancing antioxidant activity. researchgate.net Structure-activity relationship (SAR) studies have confirmed that these functional groups play a critical role in the molecule's ability to neutralize free radicals. researchgate.net In vitro screening for radical scavenging has consistently affirmed the strong antioxidant properties of various aminopyrazole derivatives. dntb.gov.ua

The collective findings from these studies underscore the pharmaceutical appeal of aminopyrazole derivatives as a class of compounds with significant antioxidant potential, paving the way for the development of new therapeutic agents to combat oxidative stress-related conditions. researchgate.netdntb.gov.ua

Antioxidant Activity Data

The following tables summarize the antioxidant activity of selected pyrazole analogs based on findings from various research studies.

Table 1: DPPH Radical Scavenging Activity of Pyrazole-Based Sulfonamide Analogs nih.gov

| Compound | Substituent Groups | % Inhibition | Standard (Ascorbic Acid) % Inhibition |

| 4b | Acetamide ring | 63.14 | 96.69 |

| 4d | Quinoline ring | 72.25 | 96.69 |

| 4e | Chloro substitution, Quinoline ring | 92.64 | 96.69 |

Data sourced from a study on pyrazole-based sulfonamide derivatives, evaluated using the DPPH assay. nih.gov

Table 2: Radical Scavenging Activity of Thienyl-Pyrazole Analogs nih.gov

| Compound | Radical Scavenged | IC₅₀ (μM) | Standard | Standard IC₅₀ (μM) |

| 5g | DPPH | 0.245 ± 0.01 | Ascorbic Acid | 0.483 ± 0.01 |

| 5h | DPPH | 0.284 ± 0.02 | Ascorbic Acid | 0.483 ± 0.01 |

| 5g | Hydroxyl | 0.905 ± 0.01 | BHA | 1.739 ± 0.01 |

| 5h | Hydroxyl | 0.892 ± 0.01 | BHA | 1.739 ± 0.01 |

IC₅₀ represents the concentration required for 50% inhibition. BHA: Butylated hydroxyanisole. Data from a study on novel thienyl-pyrazoles. nih.gov

Mechanistic Investigations of Biological Action for 1 4 Chlorobenzyl 1h Pyrazol 3 Amine Analogs

Identification and Characterization of Molecular Targets

The biological effects of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine analogs are initiated by their interaction with specific molecular targets. These interactions are primarily with proteins, including receptors and enzymes, which are modulated by the binding of these small molecules.

A notable area of investigation for pyrazole-based compounds has been their interaction with G protein-coupled receptors (GPCRs), particularly the cannabinoid type-1 (CB1) receptor. The CB1 receptor, abundant in the central nervous system, is a key regulator of various physiological processes. Certain pyrazole (B372694) analogs have been identified as allosteric modulators of the CB1 receptor. Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to endogenous ligands.

For instance, studies on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, which share structural similarities with the broader class of pyrazole compounds, have demonstrated their function as negative allosteric modulators (NAMs) of the CB1 receptor. nih.gov Molecular modeling and mutagenesis studies have been employed to identify the binding sites of these allosteric modulators, revealing interactions with extrahelical domains of the receptor. researchgate.netosti.gov The binding of these NAMs can induce conformational changes in the receptor that affect its signaling capabilities, for example, by influencing G protein coupling. researchgate.netosti.gov The development of such allosteric modulators is of significant interest as they may offer a more nuanced approach to receptor modulation, potentially avoiding the side effects associated with direct agonism or antagonism. nih.govmdpi.com

| Compound Class | Receptor Target | Mode of Action | Reference |

| 3-(4-chlorophenyl)-1-(phenethyl)urea analogs | Cannabinoid Type-1 (CB1) Receptor | Negative Allosteric Modulator | nih.gov |

| Pyrazole-based compounds | Cannabinoid Type-1 (CB1) Receptor | Allosteric Modulator | nih.govmdpi.com |

A significant body of research has focused on the ability of this compound analogs to act as enzyme inhibitors. The pyrazole scaffold has proven to be a versatile framework for designing inhibitors of various enzyme classes, particularly protein kinases.

Casein Kinase 1 (CK1) Inhibition: Analogs such as N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as inhibitors of Casein Kinase 1δ/ε (CK1δ/ε). nih.gov These kinases are involved in a multitude of cellular processes, including cell differentiation and apoptosis. mdpi.comnih.gov Enzyme kinetic studies have demonstrated that these compounds can selectively inhibit CK1δ/ε over other related kinases. nih.gov Molecular docking studies have further elucidated the interactions between these inhibitors and the ATP-binding site of CK1δ, highlighting the key molecular interactions responsible for their inhibitory activity. nih.gov

Methionine Aminopeptidase (MetAP) Inhibition: Isatin-pyrazole hydrazone conjugates have been developed as potent and selective inhibitors of bacterial methionine aminopeptidases (MetAPs). nih.gov These enzymes are crucial for bacterial survival, making them attractive targets for novel antibacterial agents. Enzyme kinetic analyses have been used to determine the inhibition constants (Ki) of these compounds against MetAPs from various bacterial species, confirming their inhibitory potency and selectivity over the human form of the enzyme. nih.gov

Other Enzyme Targets: The inhibitory activity of pyrazole derivatives extends to other enzymes as well. For example, pyrazole-bearing α-aminophosphonate derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. mdpi.com Furthermore, various pyrazole-based compounds have been developed as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2, which are key regulators of cell growth and angiogenesis. nih.govmdpi.comresearchgate.net

| Inhibitor Class | Enzyme Target | Key Findings | Reference |

| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ/ε (CK1δ/ε) | Selective inhibition over other kinases. | nih.gov |

| Isatin-pyrazole hydrazone conjugates | Bacterial Methionine Aminopeptidases (MetAPs) | Potent and selective inhibition of microbial MetAPs. | nih.gov |

| Pyrazole bearing α-aminophosphonate derivatives | Acetylcholinesterase | Potent inhibition of acetylcholinesterase activity. | mdpi.com |

| Phenylpyrazolo[3,4-d]pyrimidine analogs | EGFR, VEGFR-2, Top-II | Multitargeted enzyme inhibition. | mdpi.comresearchgate.net |

Elucidation of Cellular and Subcellular Mechanisms

The interaction of this compound analogs with their molecular targets triggers a cascade of downstream cellular events. Research in this area has focused on understanding how these compounds modulate key signaling pathways and fundamental cellular processes like apoptosis and proliferation.

The mitogen-activated protein kinase (MAPK) and Akt signaling pathways are central to the regulation of cell growth, survival, and proliferation. Several studies have demonstrated that pyrazole-based inhibitors can modulate these pathways. For instance, certain pyrazole derivatives have been shown to exert their anticancer effects by inhibiting the MAPK/ERK and PI3K/Akt pathways. nih.gov The inhibition of upstream kinases by these compounds leads to a downstream reduction in the phosphorylation and activation of key proteins in these cascades. This disruption of signaling can halt the cell cycle and prevent tumor growth.

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Numerous pyrazole derivatives have been shown to induce apoptosis in cancer cells. nih.gov The mechanism often involves the activation of intrinsic apoptotic pathways.

For example, a study on N-propananilide derivatives bearing a pyrazole ring demonstrated their ability to protect against neurotoxicity by modulating apoptotic pathways. These compounds were found to decrease the levels of the pro-apoptotic protein Bax and the executioner caspase-3. nih.gov The reduction in these key apoptotic mediators suggests that these pyrazole analogs can shift the cellular balance away from cell death and towards survival in a neurodegenerative context. In cancer models, the opposite effect is often desired and achieved, where pyrazole analogs promote apoptosis in malignant cells. nih.gov

The ability of this compound analogs to inhibit key enzymes and modulate signaling pathways directly translates to their impact on cellular proliferation. The anti-proliferative activity of these compounds has been extensively documented in various cancer cell lines. nih.govnih.gov By arresting the cell cycle and inducing apoptosis, these compounds effectively halt the uncontrolled proliferation of cancer cells.

Furthermore, some pyrazole analogs have been linked to the regulation of cellular differentiation. As previously mentioned, inhibitors of Casein Kinase 1 (CK1) can influence cell differentiation processes. mdpi.comnih.gov By targeting such kinases, pyrazole-based compounds have the potential to not only inhibit the growth of cancer cells but also to influence their developmental state.

| Compound/Analog Class | Biological Process | Cellular Effect | Reference |

| Pyrazole derivatives | Signal Transduction | Inhibition of MAPK/ERK and PI3K/Akt pathways. | nih.gov |

| N-propananilide derivatives with pyrazole | Apoptosis | Decreased levels of Bax and caspase-3. | nih.gov |

| Various pyrazole analogs | Cellular Proliferation | Inhibition of proliferation in cancer cell lines. | nih.govnih.gov |

| Casein Kinase 1 inhibitors | Cellular Differentiation | Modulation of cell differentiation processes. | mdpi.comnih.gov |

Interference with Cellular Metabolism (e.g., iron homeostasis, redox cycling)

Analogs of this compound have been the subject of investigations into their mechanisms of biological action, with a particular focus on their interference with fundamental cellular metabolic processes. These investigations have revealed that the pyrazole scaffold and its derivatives can exert significant effects on cellular energy production, redox balance, and the homeostasis of essential metal ions like iron.

Interference with Iron Homeostasis

The pyrazole nucleus is recognized as an effective chelating agent for various transition metals, including iron. Current time information in Adelaide, AU.nih.govresearchgate.net This property suggests that analogs of this compound may influence iron homeostasis within cells. Iron is a critical element for numerous cellular functions, including oxygen transport, DNA synthesis, and as a cofactor for many enzymes involved in cellular respiration. The ability of pyrazole derivatives to bind to iron can disrupt these processes.

Research has demonstrated the formation of stable complexes between pyrazole derivatives and iron(III) ions. nih.gov The formation of such complexes can alter the bioavailability of intracellular iron, potentially leading to a state of iron depletion for essential metabolic pathways. This chelation effect is a key mechanism by which these compounds may exert their biological effects, as the disruption of iron-dependent enzymes can lead to a cascade of metabolic consequences.

Redox Cycling and Oxidative Stress

Several studies have highlighted the capacity of pyrazole derivatives to modulate cellular redox states. Some analogs have been shown to possess antioxidant properties by inhibiting the production of reactive oxygen species (ROS). For instance, certain pyrazole derivatives have demonstrated a protective effect against oxidative stress by inhibiting enzymes like NADPH oxidase and restoring the efficiency of oxidative phosphorylation. mdpi.com

In one study, three novel pyrazole derivatives were evaluated for their effects on aerobic metabolism in human platelets. The compounds were found to reverse the decrease in oxygen consumption rate (OCR) and ATP synthesis induced by thrombin, an agent that promotes oxidative stress. This suggests that these analogs can protect mitochondrial function under conditions of oxidative stress.

Conversely, the interaction of pyrazole analogs with metabolic enzymes, such as those in the cytochrome P450 (CYP) family, can also lead to redox cycling. The inhibition of CYP enzymes, particularly CYP2E1, by pyrazole derivatives has been documented. mdpi.com This inhibition can alter the metabolism of various endogenous and exogenous compounds, potentially leading to the generation of ROS and inducing a state of oxidative stress.

Effects on Mitochondrial Respiration and Energy Production

The interference of pyrazole analogs with cellular metabolism extends to the core processes of energy production within the mitochondria. Research has shown that certain substituted pyrazoles can inhibit the mitochondrial F1FO-ATPase, a critical enzyme complex responsible for ATP synthesis.

A study on a series of novel 1,3,4,5-tetrasubstituted pyrazoles revealed their inhibitory effects on F1FO-ATPase activity. The half-maximal inhibitory concentrations (IC50) and kinetic parameters for the most potent of these compounds are detailed in the table below. This inhibition of ATP synthesis directly impacts the energy availability for cellular processes.

Table 1: Inhibition of Mitochondrial F1FO-ATPase by Tetrasubstituted Pyrazole Analogs

| Compound | IC50 (µM) | Ki (µM) |

|---|---|---|

| 6a | 120 ± 10 | 95 ± 8 |

| 6h | 250 ± 20 | 210 ± 15 |

| 6o | >500 | - |

Data derived from a study on novel regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles and their biochemical valuation. mdpi.com

Furthermore, the inhibition of cytochrome P450 enzymes by pyrazole derivatives can also indirectly affect mitochondrial respiration. The table below presents the inhibition constants (Ki) for the interaction of various pyrazole analogs with CYP2E1, a key metabolic enzyme.

Table 2: Inhibition of CYP2E1 Metabolism by Pyrazole Derivatives

| Compound | Ki (µM) |

|---|---|

| Pyrazole | 4.8 ± 0.5 |

| 3-Methylpyrazole | 1.2 ± 0.1 |

| 4-Methylpyrazole | 0.8 ± 0.1 |

| Indazole | 0.02 ± 0.002 |

| Tetrahydroindazole | 0.05 ± 0.005 |

Data from a study on the structure of pyrazole derivatives and their impact on CYP2E1 complexes. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1 4 Chlorobenzyl 1h Pyrazol 3 Amine Derivatives

Systematic Exploration of Structural Modifications and Their Biological Impact

Influence of Substituents on the Pyrazole (B372694) Ring on Potency and Selectivity

Research on various pyrazole-based compounds has demonstrated that even small modifications to the ring can lead to significant changes in activity. For instance, in a series of pyrazole hydrazones, decorating the pyrazole nucleus at positions 1, 3, and 4 led to derivatives with varying antiproliferative and antioxidant properties. nih.gov Similarly, studies on 3,4,5-substituted pyrazoles as inhibitors of meprin α and β showed that the introduction of different residues at position 4, such as methyl or benzyl (B1604629) groups, altered inhibitory activity. nih.gov In the context of trypanocidal agents, modifications on the pyrazolone (B3327878) nitrogen were explored, revealing that more apolar compounds generally exhibited better activity. frontiersin.org This highlights the sensitivity of the pyrazole scaffold to substitution and the potential for fine-tuning potency and selectivity by exploring different functional groups on the ring. frontiersin.org

Table 1: Influence of Hypothetical Substituents at the C4 and C5 Positions of a 1-Benzyl-1H-pyrazol-3-amine Core on Kinase Inhibition This table is illustrative, based on general SAR principles for pyrazole-based kinase inhibitors.

| Modification | Substituent (R) | Position | Observed Impact on Potency/Selectivity | Potential Rationale |

|---|---|---|---|---|

| Addition of small alkyl group | -CH₃ | C5 | May increase potency | Fills a small hydrophobic pocket in the binding site. |

| Addition of halogen | -Br | C4 | Can increase potency and/or alter selectivity | Forms specific halogen bonds or alters electronic distribution. |

| Introduction of a bulky group | -Phenyl | C4 | May decrease potency | Potential for steric hindrance, preventing optimal binding. |

| Addition of polar group | -COOH | C4 | May increase selectivity but decrease cell permeability | Forms new hydrogen bonds with the target; reduces lipophilicity. nih.gov |

Significance of the Benzyl Linker and Chlorine Atom Position on Activity

The 1-benzyl moiety is a critical component, serving as a linker that positions the pyrazole core within the target's binding site. SAR studies on 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase underscore the importance of this group. nih.gov In this research, a lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, was structurally optimized. nih.gov The analysis revealed that the substitution pattern on the benzyl ring was a key determinant of inhibitory activity.

Table 2: Structure-Activity Relationship of Substitutions on the Benzyl Ring of a 1-Benzyl-3-nitro-1H-pyrazole Scaffold against RIP1 Kinase (Data derived from studies on close analogs of the title compound) nih.gov

| Compound Analogue | Substitution on Benzyl Ring | RIP1 Kinase Inhibition (EC₅₀, µM) | Key Takeaway |

|---|---|---|---|

| Lead Compound | 2,4-dichloro | 0.430 | Baseline activity with dichlorination. |

| Analogue 1 | 4-chloro | >10 | Removal of the 2-chloro group significantly reduces potency. |

| Analogue 2 | 2-chloro | 1.20 | The 2-position chlorine appears more critical than the 4-position. |

| Optimized Compound (4b) | 2-chloro-4-methoxy | 0.160 | Replacing the 4-chloro with a 4-methoxy group dramatically improves potency. |

Role of the Amine Functionality in Target Interaction

The amino group at the C3 position of the pyrazole ring is a pivotal feature for biological activity. nih.gov This functionality is not merely a substituent but a key pharmacophoric element, primarily acting as a hydrogen bond donor. nih.gov In many enzyme-inhibitor interactions, particularly with kinases, the 3-aminopyrazole (B16455) (3AP) moiety forms critical hydrogen bonds with the "hinge region" of the enzyme's ATP-binding pocket. mdpi.com This interaction anchors the inhibitor in place, ensuring a stable and high-affinity binding mode.

The spatial arrangement of the nitrogen atoms in the 3-aminopyrazole structure is thought to create a hydrogen bond "zipper" effect, enhancing its ability to bind effectively to biological receptors. tandfonline.com Reviews on aminopyrazoles consistently highlight that derivatives with a free amino group are among the most studied for their therapeutic potential, precisely because this group is responsible for forming numerous crucial interactions with various biological targets. nih.gov The loss or substitution of this primary amine would likely lead to a dramatic decrease in potency, as it would disrupt the foundational interactions required for molecular recognition and inhibition.

Rational Design Principles for Optimizing Pharmacological Profiles

Moving from a promising hit compound to a viable drug candidate requires a process of rational design and optimization. This involves leveraging the initial SAR data to make targeted modifications that enhance potency, improve selectivity, and optimize pharmacokinetic properties. researchgate.net

Application of Lead Optimization Strategies

Lead optimization is an iterative cycle of design, synthesis, and testing. For a lead compound like 1-(4-chlorobenzyl)-1H-pyrazol-3-amine, this process would involve several key strategies. Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed to guide the design process. researchgate.netnih.gov Molecular docking can predict how a newly designed analogue might bind to its target, helping to prioritize which compounds to synthesize. nih.govmdpi.com

A typical lead optimization campaign would systematically explore the SAR data. For example, having identified the importance of the 2-position substituent on the benzyl ring and the 3-amino group, chemists would synthesize a focused library of compounds with variations at other positions, such as C4 and C5 of the pyrazole ring, to probe for additional beneficial interactions. nih.gov The goal is to build upon the existing knowledge to refine the molecule's properties, as seen in the development of pyrazole-based COX-2 inhibitors where new derivatives were designed to enhance selectivity and reduce cardiovascular side effects. nih.gov

Bioisosteric Replacements in Lead Development

One common application is to use the pyrazole ring itself as a bioisostere for other aromatic systems, such as a benzene (B151609) or phenol (B47542) ring. This switch can improve potency and enhance physicochemical properties like solubility while reducing metabolic liabilities. pharmablock.com Conversely, the pyrazole ring within a lead compound can be replaced by other five- or six-membered heterocycles to probe the structural requirements of the target. For instance, in the development of cannabinoid receptor antagonists based on a 1,5-diarylpyrazole scaffold, researchers successfully replaced the pyrazole with thiazole, triazole, and imidazole (B134444) rings, demonstrating that these heterocyles were effective bioisosteres that retained the desired biological activity. nih.govacs.org This strategy allows for the exploration of novel chemical space while preserving the key binding interactions of the parent molecule.

Table 3: Common Bioisosteric Replacements in Pyrazole-Based Drug Design

| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) | Reference Example |

|---|---|---|---|

| Pyrazole Ring | Imidazole, Triazole, Thiazole | Modulate basicity, improve metabolic stability, explore different hydrogen bonding patterns. | Replacement of pyrazole in cannabinoid receptor antagonists. nih.govacs.org |

| Phenyl Ring | Pyrazole, Pyridine, Thiophene | Reduce lipophilicity, improve solubility, introduce new interaction points. | Using pyrazole to replace a benzene ring to afford less lipophilic compounds. mdpi.compharmablock.com |

| Carboxylic Acid (-COOH) | Tetrazole | Increase metabolic stability, similar pKa, maintain hydrogen bonding capability. | A common replacement in many drug classes to improve oral bioavailability. |

| Phenol (-OH) | Hydroxypyrazole | More metabolically stable and potentially less lipophilic than phenol. pharmablock.com | Used in the development of factor IXa inhibitors. pharmablock.com |